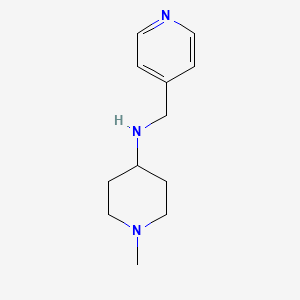

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11/h2-3,6-7,12,14H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQJZXOYBNRYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354832 | |

| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416868-54-7 | |

| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a substituted piperidine ring linked to a pyridine moiety, presents a unique combination of structural features that govern its physicochemical properties. These properties, in turn, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering a blend of computationally predicted data and established experimental methodologies for their determination. The intended audience for this guide includes researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's properties to inform their research and development activities.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule's identity and structure is paramount before delving into its physicochemical properties.

-

IUPAC Name: this compound

-

CAS Number: 416868-54-7[1]

-

Molecular Formula: C₁₂H₁₉N₃[1]

-

Molecular Weight: 205.30 g/mol [1]

-

Canonical SMILES: CN1CCC(CC1)NCC2=CC=NC=C2

The molecular structure comprises a tertiary amine within the N-methylpiperidine ring, a secondary amine linker, and a basic nitrogen atom in the pyridine ring. This trifecta of basic centers dictates the molecule's ionization behavior and, consequently, its solubility and lipophilicity across different pH ranges.

Predicted Physicochemical Properties

In the absence of comprehensive, publicly available experimental data, computational predictions serve as a valuable starting point for understanding the physicochemical landscape of a molecule. The following properties for this compound have been predicted using established cheminformatics tools.

| Property | Predicted Value | Method/Tool |

| pKa | 9.8 (most basic), 5.5 (pyridine N) | ChemAxon |

| logP | 1.75 | XLogP3 |

| Aqueous Solubility | -2.5 (logS) | ALOGPS |

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as a guide for initial experimental design and not as a substitute for empirical determination.

Ionization Constant (pKa)

The ionization constant, or pKa, is a critical parameter that describes the extent of ionization of a molecule at a given pH. For this compound, with its three basic nitrogen atoms, understanding the pKa values is essential for predicting its behavior in biological systems.

Predicted pKa Values

Computational models predict two primary pKa values for this molecule:

-

pKa₁ ≈ 9.8: This is attributed to the protonation of the more basic nitrogen, likely the secondary amine or the piperidine nitrogen.

-

pKa₂ ≈ 5.5: This corresponds to the protonation of the pyridine nitrogen.

The significant difference in these predicted pKa values suggests that the molecule will exist in different protonation states across the physiological pH range, profoundly impacting its solubility, permeability, and target engagement.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Protocol:

-

Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).

-

Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that influences drug dissolution and absorption. Poor aqueous solubility is a major hurdle in drug development.

Predicted Aqueous Solubility

The predicted aqueous solubility for this compound, expressed as logS, is approximately -2.5 . This corresponds to a solubility in the low millimolar range, suggesting that while not highly soluble, it may not present major solubility challenges in early-stage development.

Experimental Determination of Aqueous Solubility: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored over time.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.

-

Incubation and Measurement: Incubate the plate and monitor for precipitation using a nephelometer (measures light scattering) or by UV-Vis spectroscopy after filtration to remove any precipitate.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Sources

An In-depth Technical Guide to (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is a distinct chemical entity featuring a confluence of two key pharmacophores: the 1-methyl-piperidin-4-yl group and a pyridin-4-ylmethyl moiety. This guide provides a comprehensive analysis of its chemical identity, a detailed, field-proven synthetic protocol, and an exploration of its potential applications within drug discovery, contextualized by the known bioactivities of structurally related compounds. The piperidine and pyridine rings are prevalent scaffolds in medicinal chemistry, and their combination in this specific arrangement offers a unique vector in chemical space for engaging with biological targets, particularly within the central nervous system (CNS).

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of any research and development endeavor. This section outlines the key identifiers and predicted properties for this compound.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 416868-54-7

-

Molecular Formula: C₁₂H₁₉N₃

-

Molecular Weight: 205.30 g/mol

Table 1: Core Compound Identifiers

| Identifier | Value |

| CAS Number | 416868-54-7[1] |

| Molecular Formula | C₁₂H₁₉N₃[1] |

| Molecular Weight | 205.30[1] |

| Canonical SMILES | CN1CCC(CC1)NCC2=CC=NC=C2 |

| InChI Key | LYGAFNVQJHNKAD-UHFFFAOYSA-N |

Predicted Physicochemical Data

Quantitative predictions of a molecule's behavior are crucial for anticipating its suitability for specific biological applications. The data presented below are computationally derived and provide a baseline for experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| XLogP3 | 0.3 | Predicts lipophilicity and ability to cross cell membranes. |

| Topological Polar Surface Area (TPSA) | 36.95 Ų | Influences solubility, permeability, and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with biological targets. |

| pKa (strongest basic) | 9.8 | Governs ionization state at physiological pH, affecting solubility and receptor interaction. |

Synthesis and Manufacturing

While specific literature detailing the synthesis of this compound is not publicly available, a robust and logical synthetic route can be designed based on established chemical principles for analogous structures. The most direct and industrially scalable approach is a reductive amination reaction.

Causality of the Chosen Synthetic Pathway

Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds. This method is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials. The reaction proceeds in two main stages: the formation of an iminium ion intermediate from a ketone and an amine, followed by its immediate reduction to the target amine. This one-pot procedure minimizes intermediate handling and maximizes yield.

The chosen precursors are 1-methylpiperidin-4-one and pyridin-4-ylmethanamine . The former provides the core piperidine scaffold, while the latter introduces the pyridinylmethyl group.

Detailed Experimental Protocol: Reductive Amination

This protocol is a self-validating system, incorporating standard practices for reaction monitoring and product purification.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 1-methylpiperidin-4-one (1.0 eq) and pyridin-4-ylmethanamine (1.05 eq).[2]

-

Dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The choice of solvent is critical; chlorinated solvents are effective at solubilizing the reactants and are compatible with the reducing agent.

Step 2: Imine/Iminium Formation

-

Stir the mixture at room temperature for 1-2 hours. The reaction can be gently heated (40-50 °C) to facilitate the formation of the iminium intermediate. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Reduction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. This reagent is particularly effective for reductive aminations as it is less basic and more selective than other hydrides like sodium borohydride, reducing the likelihood of side reactions.[3]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by reaction monitoring.

Step 4: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Applications and Therapeutic Rationale

The structural motifs within this compound suggest a high potential for bioactivity, particularly in the realm of CNS disorders. The piperidine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous CNS-active agents.[4]

Central Nervous System (CNS) Activity

-

Rationale: The 4-aminopiperidine scaffold is a key structural motif in a variety of bioactive compounds.[5] Derivatives of 4-aminopiperidine have been investigated as potent cognition-enhancing drugs.[6] Furthermore, the N-methyl-piperidin-4-yl moiety is a component of ACP-103, a potent 5-hydroxytryptamine(2A) (5-HT₂ₐ) receptor inverse agonist with potential antipsychotic properties.[7] The basic nitrogen of the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with receptor sites, a common feature in many neurotransmitter mimetics.

-

Potential Targets: Based on its structural similarity to known CNS agents, this compound could be explored for activity at various G-protein coupled receptors (GPCRs), such as serotonergic, dopaminergic, or muscarinic receptors. Its metabolism would likely be mediated by cytochrome P450 enzymes, a key consideration for drug design in this class.[8]

Antiviral and Other Therapeutic Areas

-

Rationale: The 4-aminopiperidine scaffold has also been identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly.[9] This indicates that beyond the CNS, this structural class has the potential to interact with viral proteins or host factors involved in viral replication. Additionally, related piperidine derivatives have been explored as CCR5 receptor antagonists, which act as HIV-1 entry inhibitors.[5]

Role as a Synthetic Building Block

Beyond its own potential bioactivity, this compound serves as a valuable intermediate in organic synthesis.[10] The secondary amine provides a reactive handle for further functionalization, allowing for the construction of more complex molecules and chemical libraries for screening against a wide array of biological targets.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is readily achievable through established methods like reductive amination. The combination of the N-methylpiperidine and pyridine moieties within a 4-aminopiperidine framework suggests a high probability of biological activity, particularly within the central nervous system. This guide provides the foundational chemical knowledge and a robust synthetic protocol to enable further investigation into the therapeutic potential of this promising molecule.

References

-

Gelin, M., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3683-3686. Available from: [Link]

-

Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. Available from: [Link]

- Google Patents. WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

-

Saha, M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 4(11), 1599-1612. Available from: [Link]

- Google Patents. An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 529-533. Available from: [Link]

-

PubChem. 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. Available from: [Link]

-

MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

-

Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5664-5742. Available from: [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]

Sources

- 1. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to the Biological Activity Screening of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine

<

Abstract

This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine (CAS 416868-54-7)[1]. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust, tiered system for hit identification, confirmation, and characterization. By synthesizing established pharmacological principles with modern high-throughput screening methodologies, this document outlines the causal logic behind experimental choices, provides validated protocols, and establishes a clear path from primary screening to initial mechanism of action studies. The core focus is on identifying and validating the compound's activity at G Protein-Coupled Receptors (GPCRs), a target class suggested by the compound's structural motifs, and ensuring the generation of reliable, reproducible data compliant with industry standards.

Introduction: Rationale for Screening

The compound this compound incorporates two key heterocyclic scaffolds: a piperidine ring and a pyridine ring. These motifs are prevalent in a vast number of approved pharmaceuticals, particularly those active in the central nervous system (CNS)[2][3][4][5]. The piperidine moiety is a common feature in drugs targeting a wide array of receptors and enzymes, while the pyridine ring is a versatile bioisostere for a phenyl ring, often used to modulate physicochemical properties and target interactions[2][3].

The combined structure suggests a high probability of interaction with G Protein-Coupled Receptors (GPCRs), the largest family of cell surface receptors and the target of over 30% of all FDA-approved drugs[6][7]. Specifically, the compound's architecture bears resemblance to ligands for aminergic GPCRs (e.g., serotonin, dopamine, histamine receptors) and other CNS targets. Therefore, a logical and resource-efficient starting point for screening is a focused panel of GPCRs known to be modulated by small molecules with similar structural features.

This guide proposes a hierarchical screening cascade designed to maximize the discovery potential while minimizing false positives and resource expenditure. The workflow progresses from broad, high-throughput primary screens to increasingly specific and detailed secondary and tertiary assays.

Pre-Screening Compound Qualification

Before committing a novel compound to a screening campaign, its identity, purity, and stability must be rigorously confirmed. This foundational step is critical for data integrity and reproducibility.

-

Identity Confirmation: Verify the molecular structure (C₁₂H₁₉N₃) and molecular weight (205.30 g/mol ) using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

-

Purity Assessment: Quantify the compound's purity, ideally using High-Performance Liquid Chromatography (HPLC). A purity of >95% is the generally accepted standard for compounds entering high-throughput screening (HTS).

-

Solubility and Stability: Determine the compound's solubility in dimethyl sulfoxide (DMSO), the standard solvent for compound libraries. Assess its stability in the chosen assay buffer to ensure it does not degrade during the experiment.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of primary screening is to rapidly test the compound against a panel of targets to identify initial "hits." Given the compound's CNS-like scaffold, a cell-based functional assay measuring GPCR activation is the recommended approach. A calcium flux assay is an industry-standard method for monitoring GPCRs that couple through the Gαq signaling pathway, which is a common mechanism for many neurotransmitter receptors[8][9][10].

Recommended Primary Assay: Calcium Flux

A calcium mobilization assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR[9]. This method is highly amenable to automation in 384- or 1536-well formats and provides a robust, real-time readout of receptor activation[10][11].

Primary Screening Workflow

The workflow diagram below illustrates the initial stage of the screening cascade.

Caption: Workflow for Tier 2 Dose-Response Analysis.

From the dose-response curve, key pharmacological parameters are derived:[12][13]

-

EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. This is a measure of the compound's potency .

-

Efficacy (Emax): The maximum response the compound can produce.[14] This indicates whether the compound is a full agonist or a partial agonist compared to the endogenous ligand or a known potent agonist.

Data Presentation: Dose-Response Parameters

The results of the dose-response analysis should be summarized in a clear, tabular format.

| Parameter | Value | 95% Confidence Interval |

| Target Receptor | GPCR Target X | N/A |

| EC₅₀ (nM) | 150 | 125 - 175 |

| Emax (% of Control) | 98% | 95% - 101% |

| Hill Slope | 1.1 | 0.9 - 1.3 |

| Assay Type | Calcium Flux | N/A |

Tier 3: Selectivity and Specificity Profiling

A crucial aspect of drug discovery is ensuring that a compound acts selectively on its intended target to minimize off-target effects and potential toxicity.[15][16] Having confirmed a potent hit on a specific GPCR, the next step is to assess its selectivity.

Rationale for Selectivity Screening

Selectivity profiling involves testing the confirmed hit against a panel of related and unrelated biological targets.[17][18] This helps to build a comprehensive picture of the compound's biological activity and identify any potential liabilities early in the discovery process.[15][19]

Recommended Selectivity Panel

The compound should be tested against a commercially available safety panel (e.g., the Eurofins SafetyScreen44™ or similar). This panel typically includes a broad range of targets implicated in adverse drug reactions, such as:

-

Other GPCRs (especially those within the same family as the primary hit)

-

Ion channels (e.g., hERG)

-

Kinases

-

Transporters

-

Nuclear receptors

The compound is typically tested at a single high concentration (e.g., 10 µM). Any significant activity (e.g., >50% inhibition or activation) warrants a follow-up dose-response study on that specific off-target.

Hypothetical Signaling Pathway and Compound Action

The diagram below illustrates a hypothetical Gq-coupled signaling pathway, showing the point of intervention for an agonist compound.

Caption: Gq-coupled GPCR signaling cascade activated by an agonist.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach for the initial biological screening of this compound. By following this cascade, researchers can efficiently identify and characterize the compound's pharmacological activity, beginning with broad screening and progressing to detailed potency and selectivity profiling.

Upon successful completion of this screening funnel, a compound with a potent and selective profile would be nominated for further studies, including:

-

Mechanism of Action (MoA) Studies: Investigating downstream signaling pathways (e.g., cAMP assays for Gs/Gi coupling, β-arrestin recruitment assays) to understand biased agonism.

-

In Vitro ADME/Tox: Assessing metabolic stability, permeability, and potential cytotoxicity.

-

Lead Optimization: Initiating medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

Adherence to these rigorous, self-validating protocols and a logical progression of experiments will ensure the generation of high-quality, reliable data, forming a solid foundation for any subsequent drug discovery program. It is imperative that all experimental procedures and data analysis methods are thoroughly documented to meet minimum information and quality standards for in vitro research.[20][21]

References

-

Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. Available at: [Link]

-

Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from: [Link]

-

Wigglesworth, M. J., Lee, K., & Evans, N. D. (2013). High throughput screening for orphan and liganded GPCRs. Current Opinion in Pharmacology. Available at: [Link]

-

Zhu, F., & Wang, P. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

-

Yin, W., He, Y., & Zhang, H. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science. Available at: [Link]

-

Kallal, L., & Benovic, J. L. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

-

Collaborative Drug Discovery. (n.d.). Understanding the Importance of The Dose-Response Curve. Retrieved from: [Link]

-

ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from: [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from: [Link]

-

Emmerich, C. H., & Harris, C. M. (2020). Minimum Information and Quality Standards for Conducting, Reporting, and Organizing In Vitro Research. Handbook of Experimental Pharmacology. Available at: [Link]

-

Study.com. (n.d.). Dose Response Curve | Definition, Equation & Examples. Retrieved from: [Link]

-

An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. Available at: [Link]

-

GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from: [Link]

-

BioAscent. (n.d.). CNS Drug Discovery. Retrieved from: [Link]

-

Cia, M. C., et al. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Anttila, P., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Available at: [Link]

-

AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from: [Link]

-

Anttila, P., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. National Institutes of Health (NIH). Available at: [Link]

-

Al-Nuaimi, S. K., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

-

Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from: [Link]

-

ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Retrieved from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from: [Link]

-

National Center for Biotechnology Information. (2019). Basic Guidelines for Reporting Non-Clinical Data. Retrieved from: [Link]

-

Gribkoff, V. K., & Kaczmarek, C. S. (2017). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Future Medicinal Chemistry. Available at: [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from: [Link]

- Google Patents. (n.d.). Screening the activity of drugs for central nervous system (CNS).

-

ResearchGate. (2025). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from: [Link]

-

ResearchGate. (2025). Bioanalytical Strategies to De-risk CNS Drug Discovery for Novel Chemical Modalities. Retrieved from: [Link]

-

ResearchGate. (n.d.). Minimum Information and Quality Standards for Conducting, Reporting, and Organizing In Vitro Research. Retrieved from: [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from: [Link]

-

ProRelix Research. (n.d.). Data Requirements for IND Application for US FDA. Retrieved from: [Link]

-

PubChem. (n.d.). 1-[(pyridin-2-yl)methyl]piperidin-4-amine. Retrieved from: [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 8. High throughput screening for orphan and liganded GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. How to Interpret Dose-Response Curves [sigmaaldrich.com]

- 14. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]

- 15. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. azolifesciences.com [azolifesciences.com]

- 17. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]

- 18. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]

- 20. Minimum Information and Quality Standards for Conducting, Reporting, and Organizing In Vitro Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine

A Senior Application Scientist's Perspective on Elucidating the Pharmacological Profile of a Novel CNS-Active Scaffold

Introduction

The quest for novel therapeutics for central nervous system (CNS) disorders is a continuous endeavor, driven by the need for more effective and safer treatments. The compound (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine presents a compelling scaffold for investigation due to its structural amalgamation of two well-established pharmacophores: a 4-substituted pyridine and a 1-methyl-piperidine moiety. The 4-aminopyridine framework is famously associated with potassium channel blockade, as exemplified by the multiple sclerosis drug dalfampridine.[1][2] Conversely, the N-methylpiperidine ring is a privileged structure found in numerous CNS-active agents, conferring affinity for a variety of G-protein coupled receptors (GPCRs), including histamine and dopamine receptors.[3][4][5]

This technical guide puts forth a series of hypotheses regarding the mechanism of action of this compound. It provides a comprehensive, step-by-step experimental framework for elucidating its molecular targets and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically oriented approach to characterizing a novel chemical entity.

Hypothesized Mechanisms of Action

The unique chemical architecture of this compound suggests two primary, and potentially overlapping, mechanisms of action.

Hypothesis 1: Modulation of CNS G-Protein Coupled Receptors

The presence of the 1-methyl-piperidine group, a common feature in ligands for various neurotransmitter receptors, strongly suggests that the compound may act as a modulator of one or more GPCRs.[3][4] The most probable candidates include:

-

Histamine H3 Receptor (H3R) Antagonism: The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters.[3] Antagonists of H3R are known to enhance cognitive function and have potential in treating disorders like Alzheimer's disease and narcolepsy. Many potent H3R antagonists incorporate a piperidine ring.[4][6][7]

-

Dopamine D2/D4 Receptor Modulation: The piperidine scaffold is also prevalent in ligands targeting dopamine D2-like receptors.[5][8][9] Depending on the specific interactions with the receptor, the compound could exhibit agonist, antagonist, or allosteric modulator properties, with implications for treating psychosis, Parkinson's disease, or addiction.[8][10]

-

Sigma (σ) Receptor Binding: While not GPCRs, sigma receptors are important modulatory proteins in the CNS. The piperidine moiety is a key structural element for high-affinity sigma-1 receptor ligands, which are implicated in pain, neuroprotection, and psychiatric disorders.[3][4]

Hypothesis 2: Voltage-Gated Potassium Channel Blockade

The pyridin-4-ylmethyl-amine core is structurally related to 4-aminopyridine (4-AP), a known blocker of voltage-gated potassium channels.[1][2] By inhibiting these channels, 4-AP enhances neurotransmitter release and improves nerve impulse conduction, an action that is beneficial in demyelinating diseases.[1][2] It is plausible that this compound retains this fundamental activity. The bulky piperidine substituent could, however, alter its potency, selectivity for different K+ channel subtypes (e.g., Kv1 family), or its pharmacokinetic properties, such as blood-brain barrier penetration.[1]

A compelling possibility is a dual mechanism of action , where the compound concurrently modulates a GPCR and blocks potassium channels. Such a polypharmacological profile could lead to unique therapeutic effects.

In Vitro Experimental Validation

A systematic in vitro evaluation is paramount to test these hypotheses. The following experimental workflow is proposed:

Caption: In Vitro Experimental Workflow.

Protocol 1: Broad Panel Receptor and Ion Channel Screening

-

Objective: To identify the primary molecular targets of this compound.

-

Methodology:

-

Receptor Binding Assays: Perform radioligand displacement assays against a broad panel of CNS targets, including but not limited to:

-

Histamine Receptors (H1, H2, H3, H4)

-

Dopamine Receptors (D1, D2, D3, D4, D5)

-

Serotonin Receptors (multiple subtypes)

-

Adrenergic Receptors (multiple subtypes)

-

Muscarinic Acetylcholine Receptors (M1-M5)

-

Sigma Receptors (σ1, σ2)

-

-

Ion Channel Screening: Utilize an automated patch-clamp system to screen for activity against a panel of voltage-gated ion channels, with a focus on potassium channels (e.g., Kv1.1, Kv1.2, Kv1.3, Kv1.5, KCNQ family).

-

-

Causality and Self-Validation: This broad screening approach is unbiased and essential for identifying both on-target and potential off-target activities early in the drug discovery process. A concentration-response curve should be generated for any target showing significant inhibition (>50% at 10 µM) to determine the binding affinity (Ki) or inhibitory concentration (IC50).

Protocol 2: Functional Characterization of GPCR Hits

-

Objective: To determine the functional activity (agonist, antagonist, inverse agonist, or allosteric modulator) at any identified GPCR targets.

-

Methodology: A suite of cell-based assays should be employed to comprehensively profile the compound's effects on GPCR signaling.[11][12][13][14][15]

-

cAMP Assays: For Gs- and Gi-coupled receptors (e.g., many dopamine and histamine receptors), measure the accumulation or inhibition of cyclic AMP using HTRF or luminescence-based assays.

-

Calcium Flux Assays: For Gq-coupled receptors, monitor intracellular calcium mobilization using fluorescent dyes.

-

β-Arrestin Recruitment Assays: To assess G-protein independent signaling and potential for biased agonism, use assays like Tango, PathHunter, or BRET/FRET-based methods that measure the interaction between the activated GPCR and β-arrestin.[11][13]

-

-

Causality and Self-Validation: By measuring multiple downstream signaling outputs, a more complete picture of the compound's functional profile can be obtained. For example, a compound that blocks agonist-induced cAMP production but does not affect β-arrestin recruitment would be classified as a biased antagonist.

Caption: Hypothesized GPCR Signaling Pathway.

Protocol 3: Detailed Electrophysiological Analysis of Potassium Channel Activity

-

Objective: To confirm and characterize the blockade of specific voltage-gated potassium channels.

-

Methodology:

-

Manual Patch-Clamp Electrophysiology: Use whole-cell patch-clamp recordings from cells heterologously expressing specific potassium channel subtypes identified in the initial screen.

-

Determine Mode of Inhibition: Investigate whether the block is voltage-dependent, use-dependent, or state-dependent (resting, open, or inactivated state).

-

Assess Selectivity: Compare the potency of the compound across different potassium channel subtypes to establish a selectivity profile.

-

-

Causality and Self-Validation: Manual patch-clamp provides the gold standard for detailed mechanistic studies of ion channel modulation. By understanding the biophysical parameters of the block, one can better predict the physiological consequences of the compound's action.

In Vivo Experimental Validation

Following in vitro characterization, in vivo studies are essential to understand the compound's physiological effects and therapeutic potential.[16][17][18][19][20]

Table 1: Proposed In Vivo Models and Readouts

| Hypothesis | Animal Model | Primary Readouts | Rationale |

| H3R Antagonism (Pro-cognitive) | Scopolamine-induced amnesia in rats/mice | Morris Water Maze, Novel Object Recognition | To assess effects on learning and memory.[19][20] |

| D2R Antagonism (Antipsychotic-like) | Amphetamine- or PCP-induced hyperlocomotion in mice | Locomotor activity, Prepulse Inhibition | To evaluate potential antipsychotic activity.[17][19] |

| K+ Channel Blockade (Neurotransmission Enhancement) | Experimental Autoimmune Encephalomyelitis (EAE) model of MS in mice | Rotarod test, clinical scoring | To assess improvement in motor function in a demyelination model.[20] |

| General CNS Activity | Naive mice/rats | Open Field Test, Elevated Plus Maze | To assess baseline effects on locomotion, anxiety, and exploratory behavior.[16][19] |

Protocol 4: Pharmacokinetic and Brain Penetration Studies

-

Objective: To determine the pharmacokinetic profile of the compound and its ability to cross the blood-brain barrier (BBB).

-

Methodology:

-

Administer the compound to rodents via relevant routes (e.g., oral, intravenous, intraperitoneal).

-

Collect blood and brain tissue samples at multiple time points.

-

Analyze compound concentrations using LC-MS/MS.

-

Calculate key PK parameters (half-life, clearance, volume of distribution) and the brain-to-plasma concentration ratio.

-

-

Causality and Self-Validation: A compound with poor brain penetration is unlikely to have a direct CNS effect. Establishing a clear relationship between brain exposure and the observed pharmacological effects in behavioral models is crucial for validating the mechanism of action.

Structure-Activity Relationship (SAR) Insights and Future Directions

The experimental data will provide a foundation for understanding the SAR of this chemical series. Key questions to address will include:

-

Is the N-methyl group on the piperidine essential for activity?

-

How does altering the linker between the two ring systems affect potency and selectivity?

-

Can modifications to the pyridine ring eliminate one activity (e.g., K+ channel blockade) while retaining another (e.g., GPCR antagonism)?

The answers to these questions will guide the synthesis of new analogs with improved potency, selectivity, and drug-like properties.

Conclusion

This compound is a novel compound with a chemical structure that suggests a high probability of CNS activity. The hypotheses of GPCR modulation and/or potassium channel blockade are grounded in established pharmacological principles. The systematic experimental approach outlined in this guide, from broad screening to detailed in vitro and in vivo characterization, provides a robust framework for elucidating its mechanism of action. This will not only define the therapeutic potential of this specific molecule but also provide valuable insights into the pharmacology of this novel chemical scaffold.

References

- Biessels, P. T. M., Agoston, S., & Horn, A. S. (1984). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European journal of pharmacology, 106(2), 319-325.

-

Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

- Wang, L., & Zhou, N. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(2), 211-224.

- Kehne, J. H. (2014). Animal models of CNS disorders. Methods in molecular biology (Clifton, N.J.), 1180, 295-307.

-

Eurofins Advinus. (n.d.). CNS Disorders Disease Models. Retrieved from [Link]

- Tian, J., et al. (2023).

- Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(15), 2846-2861.

- Krasteva, A., & Vlaskovska, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(3), 119-124.

- Kim, J. H., et al. (2000). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 43(17), 3167-3173.

-

Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

- Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406.

-

Indigo Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

- Tian, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 286-296.

- Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861.

- Biessels, P. T., et al. (1984). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European journal of pharmacology, 106(2), 319–325.

- Rajeswaran, W. G., et al. (2001). Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation. Journal of medicinal chemistry, 44(26), 4563-4576.

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

- Ohta, M., et al. (1990). [Antagonistic effect of 4-aminopyridine derivatives on dTc induced block]. Masui. The Japanese journal of anesthesiology, 39(6), 751-756.

- Walczyński, K., et al. (2002). Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the influence of the additional ether functionality. Die Pharmazie, 57(12), 791-795.

- Esbenshade, T. A., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 395-399.

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold. Retrieved from [Link]

- Google Patents. (n.d.). Piperidine derivatives as histamine h3 receptor ligands.

- Kolak, A., et al. (2006). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of molecular modeling, 12(4), 459-466.

-

ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

- Wesołowska, A., & Partyka, A. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases. Pharmaceuticals, 15(12), 1559.

- Iacobazzi, A., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(14), 5519.

- Pelletier, J. C., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of medicinal chemistry, 52(22), 6962-6965.

-

PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the influence of the additional ether functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation | bioRxiv [biorxiv.org]

- 13. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. medicilon.com [medicilon.com]

- 17. wuxibiology.com [wuxibiology.com]

- 18. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. advinus.com [advinus.com]

- 20. pharmaron.com [pharmaron.com]

A Technical Guide to the Spectral Analysis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine

An In-depth Examination of NMR and MS Data for Structural Elucidation

Abstract

This whitepaper provides a detailed technical guide on the spectral analysis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, a heterocyclic compound of interest in pharmaceutical research and development. A comprehensive examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is presented to facilitate its unambiguous structural identification and characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-tested protocols.

Introduction and Molecular Structure

This compound is a tertiary amine featuring both a saturated N-methylpiperidine ring and an aromatic pyridine ring, linked by a methylene amine bridge. Its molecular formula is C₁₂H₁₉N₃, with a monoisotopic mass of approximately 205.16 Da[1]. The precise characterization of such molecules is critical in drug discovery and development to ensure identity, purity, and stability. NMR and MS are indispensable analytical techniques for this purpose, providing detailed information about the molecular structure and connectivity.

The structural complexity of this molecule, with its distinct aliphatic and aromatic regions, gives rise to a characteristic spectral fingerprint. Understanding this fingerprint is key to confirming its synthesis and detecting potential impurities.

Molecular Structure Diagram

The diagram below illustrates the chemical structure of this compound with atom numbering for clear referencing in the subsequent spectral analysis sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of the target compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Protocol Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, or if exchangeable protons (like the N-H proton) are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its protons resonate at a frequency (0.00 ppm) that rarely overlaps with signals from most organic compounds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Pyridine H (C11, C13) | ~8.5 | Doublet | 2H | Protons ortho to the pyridine nitrogen are strongly deshielded.[2][3] |

| Pyridine H (C10, C14) | ~7.2-7.3 | Doublet | 2H | Protons meta to the pyridine nitrogen are less deshielded.[2][3] |

| Methylene (C8) | ~3.8 | Singlet/Doublet | 2H | Adjacent to the electron-withdrawing pyridine ring and the amine nitrogen. |

| Piperidine H (C4) | ~2.5-2.8 | Multiplet | 1H | Methine proton at the junction of the two amine groups. |

| Piperidine H (C2, C6 - axial/eq) | ~1.8-3.0 | Multiplets | 4H | Protons adjacent to the piperidine nitrogen. |

| Piperidine H (C3, C5 - axial/eq) | ~1.4-1.9 | Multiplets | 4H | Aliphatic protons on the piperidine ring. |

| N-Methyl (C1') | ~2.2-2.3 | Singlet | 3H | Methyl group attached to the piperidine nitrogen. |

| Amine H (N7) | Variable (1.5-3.0) | Broad Singlet | 1H | Exchangeable proton; signal may be broad or not observed. |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[4][5]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| Pyridine C (C11, C13) | ~150 | Carbons ortho to the pyridine nitrogen are significantly deshielded.[3] |

| Pyridine C (C9) | ~140-145 | Quaternary carbon of the pyridine ring attached to the methylene group. |

| Pyridine C (C10, C14) | ~124 | Carbons meta to the pyridine nitrogen.[3] |

| Piperidine C (C2, C6) | ~55-60 | Carbons alpha to the piperidine nitrogen. |

| Piperidine C (C4) | ~50-55 | Carbon alpha to the secondary amine nitrogen. |

| Methylene C (C8) | ~45-50 | Carbon situated between the pyridine ring and the amine nitrogen. |

| N-Methyl C (C1') | ~46 | Methyl carbon attached to the piperidine nitrogen. |

| Piperidine C (C3, C5) | ~30-35 | Aliphatic carbons beta to the piperidine nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: MS Data Acquisition

Workflow: Mass Spectrometry Analysis (ESI)

Caption: General workflow for ESI-MS sample preparation and analysis.

Causality in Protocol Choices:

-

Solvent System: A mixture of acetonitrile and water is often used as it is compatible with reverse-phase chromatography and ESI.

-

Acidification: Adding a small amount of formic acid to the mobile phase ensures an acidic environment, which promotes the formation of the protonated molecular ion [M+H]⁺, enhancing the signal intensity in positive ion mode.

Analysis of the Mass Spectrum

The expected mass spectrum will show a prominent peak for the protonated molecule and several fragment ions that help confirm the structure.

Expected Molecular Ion:

-

Molecular Formula: C₁₂H₁₉N₃

-

Molecular Weight: 205.30 g/mol [1]

-

Expected [M+H]⁺: m/z 206.16

Proposed Fragmentation Pathway: The primary fragmentation events in MS/MS analysis often involve the cleavage of the most labile bonds. For this molecule, the C-N and C-C bonds of the piperidine ring and the benzylic C-N bond are likely points of cleavage.

Caption: Proposed ESI-MS/MS fragmentation pathways for [M+H]⁺ of the target compound.

-

Fragment A (m/z 127.12): This fragment corresponds to the protonated 1-methyl-piperidin-4-yl-amine portion, resulting from the cleavage of the bond between the methylene bridge and the piperidine ring.

-

Fragment B (m/z 92.06): This common fragment in molecules containing a pyridine-methylene moiety is analogous to the tropylium ion, formed by the cleavage of the bond between the piperidine ring and the amine nitrogen.[6][7]

-

Fragment C (m/z 112.11): This fragment represents the N-methylated piperidine ring after cleavage and rearrangement.

Integrated Spectral Interpretation

The combination of NMR and MS data provides a robust and self-validating system for structural confirmation.

-

MS confirms the molecular weight: The [M+H]⁺ peak at m/z 206.16 confirms the molecular formula C₁₂H₁₉N₃.

-

¹³C NMR confirms the carbon count: The spectrum should show 10 distinct signals (some carbons like C2/C6, C3/C5, etc., are chemically equivalent), corresponding to the 12 carbons in the molecule.

-

¹H NMR confirms the proton environment and count: The integration of the signals should sum to 19 protons, and their chemical shifts and multiplicities should align with the predicted structure (aromatic, aliphatic, N-methyl, etc.).

-

MS/MS fragmentation confirms connectivity: The observed fragments (m/z 127, 92, 112) correspond to the key structural components (the N-methylpiperidine and the pyridinylmethyl groups), confirming how they are connected.

This integrated approach ensures a high degree of confidence in the structural assignment of this compound.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from The Royal Society of Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm40LWknbhtwBa-tfwb8WzRSg6oODWQBQxSjrHEGJ0WNTsxWWUq653Itz_0dDr785TjPHgb56qmwxXQ3LLUda8QMD9y_s-_cX1QNuRUswWrqQLP8hwOF5gbQR0PppfZ1lNDHodtoufaK-WgPKQwHinK3Y=]

- ChemicalBook. (n.d.). 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhwwpbB4bEZfD5S4WHxNtaLmQ1WxpdJSnQd4gxBRqUajgaztOaaX3WduGdzlQ9qTr3ZG1-kP4eij0nXAaugd7vsWL7cYnfUqgglsbMN5BGzp0WsrPH3fVcaFyL1YFXBcqZnorBWri9F6XX7EsRsZB1sPWml44=]

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPSSrRi2d6HUF2rzkSRRSeHry9NvfhCGUn-1YFmv81ZDJkFgoAcu5aArSpDMv0oB1AA4W_-sA6d71hmEMH_cOpE-Ak7IdKr7PXJLKW4ViuLD-fG_8DJNTo-eh3ENqPVgciL3hmA2U=]

- ResearchGate. (n.d.). Mass spectral study of pyridine derivative. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT9_NKtmdezBlRENs-YHmDuLaZu69aaDHWcLbKhvnf2hJncvZBHVOYxZRZUGxD9-8rgs8QF0ynv07FKueDmBbYa4sqfLHjB2g6NgPnVtXlTreQxrGFWdvr3e-ydFTt93laDrsrveYZetlhT112ks8QtQsfUpI17ozE-2HQUmfxbuH-9WXoDIYfqGKaOBDOajYig_vyCqel]

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 416868-54-7. Retrieved from SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKuRCGf5lVr3Sb7hvIBZm9Pg4FbwZdEqiF-Mt76E9lR_H9Iy6i-zoX81yClL-WO34oVkjd66E9fILB3A-LEWmbo3PnzEqD6oPl6u_4nQxXh7K23-M0tC21-i8k8t2soS5kV3rjYsCIx9p7xgZUDSnIWvIkwNUw23z40783Aes318yZcTUenT_Q941v19c=]

- Wikipedia. (n.d.). Pyridine. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmSYlAI1eZL_z0PvRKnHfSIDILXDYvLXddvadYVW_b5AA4LNKSRMp-0TJE8nj1Yrded0Ua1HTnoFtgTv9xiQapNL4iqrINDKyXNfBigLW05ZUA5oH0e8HsLDQqwv8TdLM=]

- University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from University of Regensburg website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaAmxoEgvVq_9qltgeENzp5NzUg3XolgkcXjd3dRs3i9NAzybZsLTL3nhfKzM3oJn1w5ob9r4pYy1QSXWv3dy2kGOcA3nucZp9mN1LfJeSXFcoJAaFWuM55bPSMigd7dm21D0pJQ==]

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOf_IlxuxvsLbIKwC1WOz4SmKUIXG3DydIirm_Ld1XuccY3RixvQF-uBlc1ghztaAJaE_SL_m_Kn1IUeS51i2ZFacexC3-GGpj61aLGQeUCRg6IOwdpwHPSf8bM_GiObIA2xk13sUu-QNKPPQWQv0ZkqGhcU8IzXbVkz_1WBVrCglYnDcAtMQPoS6YupNeser5S3kMkzYSvKIgdJyvOzXErs2zMIQX70i09NGlceFVPy1bQuDCOUVag4FbLQCs7c-jkEiJvw8q5miBFqzCgVW--11dO6JWq49cMIggzU_gpT_dPwH12-qvlzz7-ssBI6rHkblM-neZA7vg0xdvsyBZwjjBrqodPqxR]

Sources

An In-depth Technical Guide on the Solubility and Stability of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine for Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Drug Discovery

In the intricate journey of drug development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. Among these, solubility and stability form the bedrock upon which formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the solubility and stability of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine. While specific experimental data for this compound is not publicly available, this document will equip you with the foundational knowledge, predictive insights based on its structural motifs, and detailed experimental protocols necessary to generate this critical data in your laboratory.

Structural and Physicochemical Profile of this compound

This compound is a molecule of interest in medicinal chemistry, likely as a scaffold for the development of various therapeutic agents. Its structure, featuring a substituted piperidine ring linked to a pyridine moiety, suggests a complex interplay of physicochemical properties that will influence its behavior in a pharmaceutical context.

Key Structural Features and Their Implications:

-

Piperidine Ring: The saturated heterocyclic piperidine ring, particularly with the N-methylation, contributes to the molecule's basicity and can influence its lipophilicity. The flexibility of the piperidine ring can also play a role in its interaction with biological targets and its crystal packing, which in turn affects solubility.[1][2]

-

Pyridine Ring: The aromatic pyridine ring is a weak base and can engage in π-π stacking interactions. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can enhance aqueous solubility.[3][4] Its electronic properties also make it susceptible to certain degradation pathways.

-

Secondary Amine Linker: The secondary amine connecting the piperidine and pyridine moieties is a key functional group that will be protonated at physiological pH, significantly impacting solubility and potential salt formation.

Predicted Physicochemical Properties:

Based on its structure, we can anticipate the following general characteristics:

-

pKa: The presence of two basic nitrogen atoms (one in the piperidine ring and the secondary amine) suggests that the molecule will have at least two pKa values. The piperidine nitrogen is typically more basic than the pyridine nitrogen. The exact pKa values will be crucial for understanding its pH-dependent solubility.

-

LogP/LogD: The combination of the relatively lipophilic piperidine and the more polar pyridine suggests a moderate octanol-water partition coefficient (LogP). However, at physiological pH, the molecule will be protonated, and its distribution coefficient (LogD) will be significantly lower, indicating higher aqueous solubility.

-

Hydrogen Bonding: The molecule has both hydrogen bond donors (secondary amine) and acceptors (pyridine and piperidine nitrogens), suggesting the potential for interactions with aqueous media.

A Deep Dive into Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For this compound, its basic nature implies that solubility will be highly dependent on pH.

Theoretical Considerations and Predictive Insights

The piperidine and pyridine moieties both contribute to the overall solubility profile. The introduction of a piperidine ring can, in some cases, increase water solubility.[1] Conversely, the overall structure can be nonpolar, especially with lipophilic substituents, leading to poor aqueous solubility.[5] The pyridine ring, being a polar moiety, generally enhances water solubility.[3]

Experimental Determination of Solubility

To obtain reliable data, both kinetic and thermodynamic solubility assays are recommended.

Table 1: Overview of Recommended Solubility Assays

| Assay Type | Principle | Throughput | Application |

| Kinetic Solubility | Measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It reflects the solubility of the amorphous form.[6] | High | Early-stage screening and lead optimization. |

| Thermodynamic Solubility | Measures the equilibrium solubility of a solid compound in an aqueous buffer after an extended incubation period. It reflects the solubility of the most stable crystalline form.[7][8] | Low to Medium | Lead optimization, pre-formulation, and IND-enabling studies.[9] |

Detailed Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)

This protocol provides a high-throughput method to assess the kinetic solubility of this compound.

Rationale: This assay is chosen for its speed and suitability for early-stage drug discovery, where rapid assessment of a large number of compounds is often necessary.[10][11]

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer (light-scattering plate reader)

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Buffer: In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Detailed Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is crucial for pre-formulation and understanding the behavior of the crystalline solid.

Rationale: The shake-flask method is the gold standard for thermodynamic solubility determination, providing a measure of the true equilibrium solubility.[12][13]

Materials and Equipment:

-

This compound (solid)

-

Aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. Ensure that undissolved solid is visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution for each pH value.

Visualization of Solubility Workflow

Caption: Experimental workflows for kinetic and thermodynamic solubility assays.

Unraveling the Stability Profile: A Forced Degradation Approach

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products that could impact safety and efficacy. Forced degradation studies, as outlined in the ICH guidelines, are essential for this purpose.[14][15][16][17][18][19]

Predicted Stability and Potential Degradation Pathways

The presence of the piperidine and pyridine rings, along with the secondary amine linker, suggests several potential degradation pathways:

-

Oxidation: The nitrogen atoms in both the piperidine and pyridine rings, as well as the secondary amine, are susceptible to oxidation, potentially forming N-oxides. The methylene bridge is also a potential site for oxidation.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening of the piperidine, although this is less likely under typical pharmaceutical conditions.

-

Photodegradation: Aromatic systems like pyridine can be susceptible to photodegradation upon exposure to light.

Designing a Comprehensive Forced Degradation Study

A forced degradation study should be conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[15][18] The goal is to achieve a target degradation of 5-20%.[14]

Table 2: Recommended Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | Salt formation, potential for minor degradation |

| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) | Potential for base-catalyzed reactions |

| Oxidation | 3% H₂O₂, room temperature | N-oxidation, other oxidative degradation |

| Thermal Degradation | Solid and solution at elevated temperatures (e.g., 80°C) | Decomposition |

| Photodegradation | Exposure to light (ICH Q1B guidelines) | Photolytic cleavage, oxidation |

Detailed Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Rationale: This study is essential for developing a stability-indicating analytical method and for understanding the degradation pathways of the drug substance.[20][21]

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a defined period. Neutralize the samples before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose both the solid compound and the stock solution to 80°C.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

Data Analysis: Identify and quantify the degradation products. Propose degradation pathways based on the identified structures.

Visualization of Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Conclusion: A Roadmap for Characterization

References

-

ICH Q1A(R2) Guideline. Stability Testing of New Drug Substances and Products. [Link]

- BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Blog.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Slideshare. (2021). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.

- International Journal of Advanced Research in Science, Communication and Technology.

- MedCrave online. (2016).

- Domainex. Thermodynamic Solubility Assay.

- BIOSYNCE. (2025).

- National Institutes of Health. (2015).

- IJCRT.org.

- Stability Studies. SOP for Applying ICH Q1A(R2) Guidelines for Stress Testing.

- PubMed. (2009). In vitro solubility assays in drug discovery.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- SpringerLink. (2023). Research progress on piperidine-containing compounds as agrochemicals.

- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium)

- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.